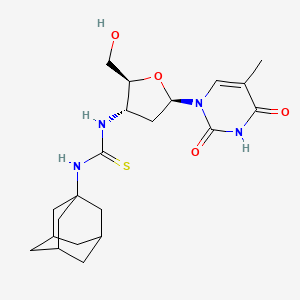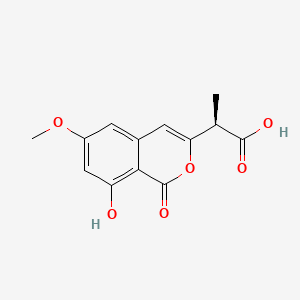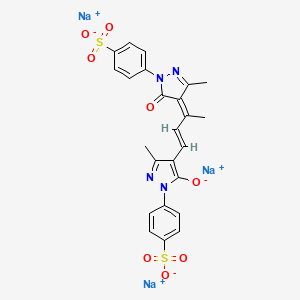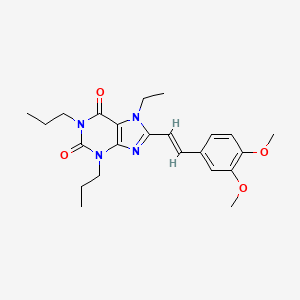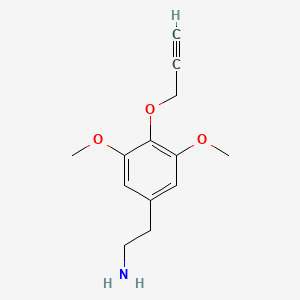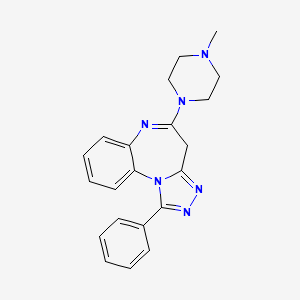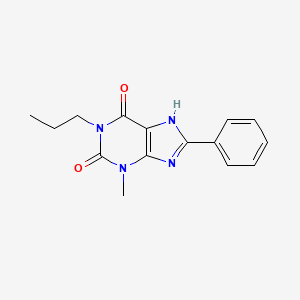
Propionanilide, N-((diethylcarbamoyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, N-((diethylcarbamoyl)methyl)- is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is structurally related to propionanilide, with an additional diethylcarbamoyl group attached to the nitrogen atom. It is known for its potential use in medicinal chemistry, particularly in the synthesis of analgesic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-((diethylcarbamoyl)methyl)- typically involves the reaction of propionanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Propionanilide and diethylcarbamoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at room temperature to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of Propionanilide, N-((diethylcarbamoyl)methyl)- follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Propionanilide, N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propionanilide, N-((diethylcarbamoyl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of analgesic agents and other pharmaceuticals.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with opioid receptors.
Industrial Applications: It is used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Propionanilide, N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with opioid receptors, leading to analgesic effects. The compound binds to these receptors, modulating pain perception pathways and providing relief from pain.
Vergleich Mit ähnlichen Verbindungen
Propionanilide, N-((diethylcarbamoyl)methyl)- can be compared with other similar compounds such as fentanyl and its analogs. While fentanyl is a well-known opioid analgesic, Propionanilide, N-((diethylcarbamoyl)methyl)- offers unique properties that may provide advantages in certain applications. Similar compounds include:
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide.
Sufentanil: N-(4-methoxymethyl-1-(2-thienyl)ethyl)-4-piperidinyl)propionanilide.
Alfentanil: N-(1-allyl-4-piperidinyl)propionanilide.
These compounds share structural similarities but differ in their pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
92699-33-7 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
N-[2-(diethylamino)-2-oxoethyl]-N-phenylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-14(18)17(13-10-8-7-9-11-13)12-15(19)16(5-2)6-3/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
QALTWCNJWGYIIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
